
Azido-PEG11-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG11-CH2COOH ist eine Verbindung, die zur Klasse der Polyethylenglykol (PEG)-Derivate gehört. Es enthält eine Azidgruppe und eine terminale Carbonsäure. Diese Verbindung wird häufig in der Click-Chemie eingesetzt, insbesondere bei kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC). Es dient als vielseitiger Linker bei der Synthese von PROTACs (Proteolyse-Targeting-Chimären), bei denen es sich um Moleküle handelt, die für den selektiven Abbau von Zielproteinen konzipiert sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Azido-PEG11-CH2COOH kann durch einen mehrstufigen Prozess synthetisiert werden, der die Modifikation von PEG-Ketten beinhaltet. Der allgemeine Syntheseweg umfasst folgende Schritte:
Aktivierung von PEG: Die PEG-Kette wird aktiviert, indem die terminale Hydroxylgruppe in eine reaktivere Zwischenstufe umgewandelt wird, beispielsweise ein Tosylat oder Mesylat.
Azidierung: Das aktivierte PEG wird dann mit Natriumazid umgesetzt, um die Azidgruppe einzuführen.
Carboxylierung: Das azidterminierte PEG wird anschließend mit einem Carboxylierungsmittel, beispielsweise Chloressigsäure, umgesetzt, um die terminale Carbonsäuregruppe einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, um hohe Ausbeuten und Reinheit zu erzielen. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Azido-PEG11-CH2COOH unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Click-Chemie-Reaktionen: Die Azidgruppe kann an CuAAC-Reaktionen mit Alkinen teilnehmen, um stabile Triazolbindungen zu bilden.
Spannungsgeförderte Alkin-Azid-Cycloaddition (SPAAC): Die Azidgruppe kann auch mit gespannten Alkinen, beispielsweise Dibenzocyclooctin (DBCO) oder Bicyclononin (BCN), ohne die Notwendigkeit eines Kupferkatalysators reagieren.
Häufige Reagenzien und Bedingungen
CuAAC-Reaktionen: Kupfersulfat (CuSO4) und Natriumaskorbat werden häufig als Katalysatoren in CuAAC-Reaktionen verwendet. Die Reaktion wird typischerweise in einer Mischung aus Wasser und einem organischen Lösungsmittel, beispielsweise Dimethylsulfoxid (DMSO), bei Raumtemperatur durchgeführt.
SPAAC-Reaktionen: SPAAC-Reaktionen erfordern keinen Katalysator und können in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind triazolverbrückte Verbindungen, die sehr stabil sind und vielfältige Anwendungen in der Biokonjugation, Medikamentenentwicklung und Materialwissenschaft haben.
Wissenschaftliche Forschungsanwendungen
Azido-PEG11-CH2COOH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Linker bei der Synthese komplexer Moleküle verwendet, beispielsweise PROTACs, die für den Abbau spezifischer Proteine konzipiert sind.
Biologie: Die Verbindung wird in Biokonjugationstechniken verwendet, um Biomoleküle, beispielsweise Proteine und Nukleinsäuren, mit fluoreszierenden Sonden oder anderen Markierungen zu markieren.
Medizin: this compound wird bei der Entwicklung gezielter Therapien eingesetzt, darunter Medikamentenverabreichungssysteme und diagnostische Mittel.
Industrie: Die Verbindung wird bei der Herstellung funktionalisierter Materialien verwendet, beispielsweise Hydrogele und Nanopartikel, für verschiedene industrielle Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von this compound beruht hauptsächlich auf seiner Fähigkeit, an Click-Chemie-Reaktionen teilzunehmen. Die Azidgruppe reagiert mit Alkinen unter Bildung von Triazolbindungen, die sehr stabil und bioorthogonal sind. Im Kontext von PROTACs dient this compound als Linker, der zwei Liganden verbindet: einen, der an das Zielprotein bindet, und einen, der eine E3-Ubiquitin-Ligase rekrutiert. Diese Wechselwirkung führt zur Ubiquitinierung und anschließenden Degradation des Zielproteins über den Proteasomweg.
Wirkmechanismus
The mechanism of action of Azido-PEG11-CH2COOH is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are highly stable and bioorthogonal. In the context of PROTACs, this compound serves as a linker that connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.
Vergleich Mit ähnlichen Verbindungen
Azido-PEG11-CH2COOH kann mit anderen PEG-basierten Linkern und azidhaltigen Verbindungen verglichen werden. Einige ähnliche Verbindungen umfassen:
Azido-PEG4-CH2COOH: Ein kürzerer PEG-Linker mit ähnlicher Reaktivität, jedoch unterschiedlichen Löslichkeits- und Flexibilitätseigenschaften.
Azido-PEG8-CH2COOH: Ein PEG-Linker mittlerer Länge mit Eigenschaften zwischen Azido-PEG4-CH2COOH und this compound.
Azido-PEG12-CH2COOH: Ein etwas längerer PEG-Linker mit erhöhter Löslichkeit und Flexibilität im Vergleich zu this compound.
Die Einzigartigkeit von this compound liegt in seiner optimalen Länge, die ein Gleichgewicht zwischen Löslichkeit, Flexibilität und Reaktivität bietet, wodurch es für eine Vielzahl von Anwendungen in der Click-Chemie und Biokonjugation geeignet ist.
Eigenschaften
Molekularformel |
C24H47N3O13 |
|---|---|
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H47N3O13/c25-27-26-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24(28)29/h1-23H2,(H,28,29) |
InChI-Schlüssel |
XLUHQICXMSKVSO-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


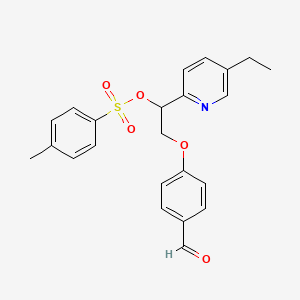

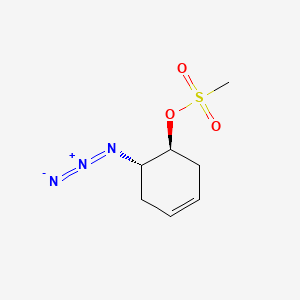
![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)


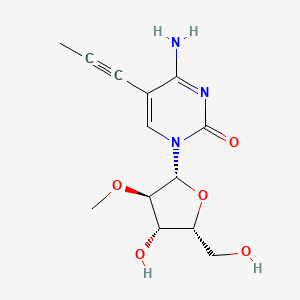
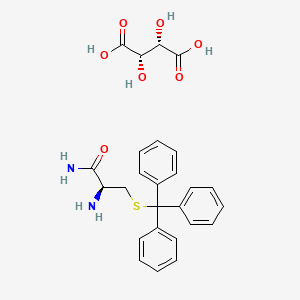

![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)

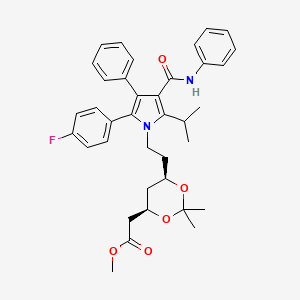
![b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)
![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)
